![molecular formula C14H21NO B7506682 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a piperidine derivative that possesses a unique chemical structure, making it a valuable compound for scientific research.
Mecanismo De Acción
The mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol is not fully understood. However, it is believed that 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol exerts its effects by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol may modulate neurotransmitter release by interacting with presynaptic receptors.
Biochemical and Physiological Effects:
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol can protect cells from oxidative damage and improve cell viability. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol possesses several advantages for lab experiments, including its unique chemical structure, which makes it a valuable tool for studying various biological processes. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol is relatively stable and easy to handle, making it an ideal compound for in vitro and in vivo experiments. However, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol research. One area of interest is the development of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol-based therapeutics for the treatment of oxidative stress-related diseases. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol may have applications in the field of neuroprotection and the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol and its effects on various biological processes.
Métodos De Síntesis
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol can be synthesized using various methods, including the reduction of 1-(3,5-dimethylbenzyl)piperidin-3-one with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1-(3,5-dimethylbenzyl)piperidin-3-ol with sodium borohydride. The synthesis of 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been shown to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, 1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol has been studied for its neuroprotective effects and its ability to modulate neurotransmitter release.
Propiedades
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-6-12(2)8-13(7-11)9-15-5-3-4-14(16)10-15/h6-8,14,16H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVZBSNLPDHPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCCC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)
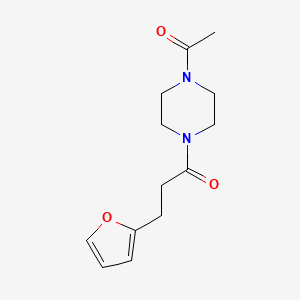

![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
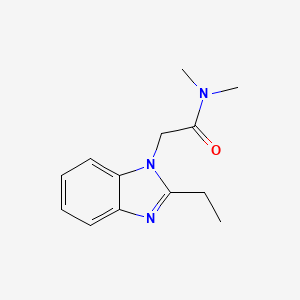
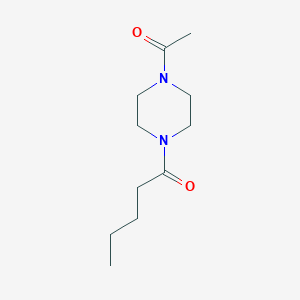
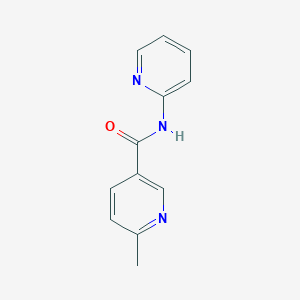

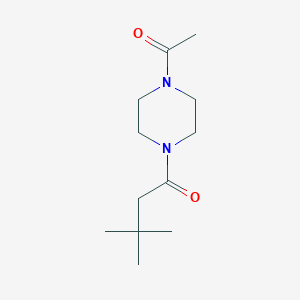
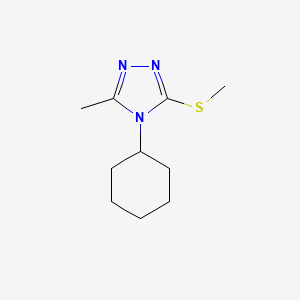
![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)
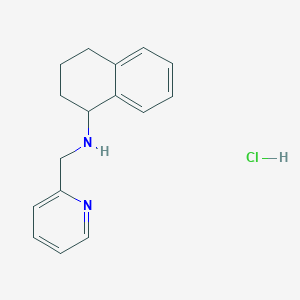
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)